Tris[4'-(2-thienyl)-4-biphenylyl]amine
Description
Significance of Triarylamine Scaffolds in Organic Electronics Research
Triarylamine derivatives are a cornerstone in the design of materials for organic electronics. snu.ac.kr Their widespread use stems from their exceptional hole-transporting capabilities, a consequence of the nitrogen atom's ability to be easily oxidized and to stabilize positive charges (radical cations). rsc.org This property is crucial for the efficient operation of devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). snu.ac.kr
The propeller-like, three-dimensional structure of the triarylamine scaffold helps to prevent the close packing of molecules, which in turn suppresses crystallization and promotes the formation of stable amorphous films—a vital characteristic for the longevity and reliability of electronic devices. Furthermore, the synthetic versatility of the triarylamine core allows for extensive chemical modification. nih.govntu.edu.twacs.orgsci-hub.se By attaching various functional groups to the aryl rings, researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge mobility, and optical properties to meet the specific requirements of different applications. rsc.orgacs.org These attributes have made triarylamine-based compounds, such as the widely-used spiro-OMeTAD, benchmark materials for hole transport in high-performance perovskite solar cells. rsc.orgrsc.org
Overview of Tris[4'-(2-thienyl)-4-biphenylyl]amine as a Key Derivative in Advanced Materials
This compound, also known by synonyms such as Tptpa, is a specialized derivative within the broader triarylamine family. cymitquimica.com It is recognized for its application as a hole transport material in organic electronic devices, including OLEDs and solar cells. cymitquimica.comamericanchemicalsuppliers.com The molecular structure features a central nitrogen atom bonded to three 4'-(2-thienyl)-4-biphenylyl arms. This extended π-conjugated system, incorporating electron-rich thiophene (B33073) rings and biphenyl (B1667301) linkers, is designed to enhance charge transport and stability.
The compound's properties are tailored for its role in optoelectronic applications. It is typically a solid, appearing as a very pale yellow to green powder or crystal, with a melting point around 272°C. cymitquimica.comlabproinc.com Its specific chemical architecture is intended to provide good thermal stability and the appropriate energy level alignment for efficient charge injection and transport between adjacent layers in a device.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1092356-36-9 |
| Molecular Formula | C48H33NS3 |
| Molecular Weight | 719.98 g/mol |
| Appearance | White to Yellow to Green powder/crystal |
| Melting Point | 272 °C |
| Primary Application | Organic LED & Solar Cell Materials |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comamericanchemicalsuppliers.comlabproinc.com
Evolution of Biphenyl-Thiophene-Amine Architectures in Optoelectronic Systems
The development of molecules like this compound represents a strategic evolution in the design of organic semiconductors. The journey began with simpler triarylamines, such as triphenylamine (B166846) (TPA), which established the core principles of hole transport. snu.ac.kr To improve performance, researchers began to modify the basic TPA structure.
One key evolutionary step was the incorporation of thiophene units. Thiophene is an electron-rich heterocycle known to enhance intermolecular interactions and charge mobility. The combination of triphenylamine and thiophene moieties, as seen in the related compound Tris[4-(2-thienyl)phenyl]amine (TTPA), demonstrated improved electron-donating ability and lower oxidation potentials compared to polythiophenes alone, making them effective in applications like electrochromic devices. nih.govtcichemicals.commdpi.com
The subsequent inclusion of a biphenyl linker between the central amine and the terminal thiophene represents a further refinement. This biphenyl unit extends the π-conjugation of the molecule, which can lead to several benefits. nih.govacs.org Extended conjugation often results in red-shifted absorption and emission spectra, improved charge carrier mobility, and enhanced thermal and morphological stability. This molecular design strategy of combining donor (amine), linker (biphenyl), and end-capping (thiophene) units allows for precise control over the electronic properties and performance of the final material in sophisticated optoelectronic systems. nih.govnih.gov
Properties
IUPAC Name |
4-(4-thiophen-2-ylphenyl)-N,N-bis[4-(4-thiophen-2-ylphenyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33NS3/c1-4-46(50-31-1)40-13-7-34(8-14-40)37-19-25-43(26-20-37)49(44-27-21-38(22-28-44)35-9-15-41(16-10-35)47-5-2-32-51-47)45-29-23-39(24-30-45)36-11-17-42(18-12-36)48-6-3-33-52-48/h1-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWJEWBEHUGXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CS6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CS9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Engineering of Tris 4 2 Thienyl 4 Biphenylyl Amine Derivatives
Established Synthetic Pathways for Arylamine-Thiophene Systems
The construction of the intricate molecular framework of Tris[4'-(2-thienyl)-4-biphenylyl]amine and its derivatives relies on a toolkit of powerful cross-coupling reactions and polymerization techniques. These methods enable the precise formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the target structure.
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the synthesis of biaryl compounds and the formation of C-N bonds. wikipedia.orglibretexts.orgatlanchimpharma.comorganic-chemistry.org
The Suzuki-Miyaura coupling is a cornerstone for the creation of carbon-carbon bonds, particularly in the synthesis of biphenyl (B1667301) scaffolds. tcichemicals.comgre.ac.uklibretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the thienyl-biphenyl units within this compound, a common strategy involves the coupling of a thienylboronic acid with a bromobiphenyl derivative. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated, making it a highly valuable tool in the synthesis of complex organic materials.
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.orgatlanchimpharma.comorganic-chemistry.orgacsgcipr.org This reaction is catalyzed by palladium complexes with specialized phosphine ligands. In the context of this compound, this reaction could be envisioned for the coupling of a 4'-(2-thienyl)-4-biphenylyl halide with a diarylamine, or conversely, the reaction of tris(4-halophenyl)amine with a thienyl-biphenyl amine derivative. The continuous development of new generations of catalysts and ligands has expanded the scope of this reaction to include a wide array of substrates under milder conditions.
A comparative overview of representative palladium-catalyzed coupling reactions is presented in the table below.
| Reaction Name | Reactants | Catalyst System | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | C-C | High functional group tolerance, mild reaction conditions, commercially available reagents. |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd(0) or Pd(II) catalyst, Phosphine ligand (e.g., BINAP, dppf), Base (e.g., NaOtBu, K₃PO₄) | C-N | Wide range of amine and aryl halide substrates, applicable to primary and secondary amines. |
The Ullmann condensation , a copper-catalyzed reaction, provides a classical and still relevant method for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol at elevated temperatures. While traditional Ullmann reactions often require harsh conditions, modern modifications using copper catalysts with specific ligands have made the process more efficient and applicable under milder conditions. For the synthesis of the central triphenylamine (B166846) core of the target molecule, an Ullmann-type reaction could be employed to couple an aniline derivative with an aryl halide.
Electrochemical polymerization is a powerful technique for creating thin, uniform films of conducting polymers directly onto an electrode surface. rsc.orgiaea.orgresearchgate.netacs.orgwinona.edu This method involves the oxidation of a monomer at an electrode, leading to the formation of radical cations that subsequently couple to form a polymer chain. For triphenylamine-thiophene derivatives, electrochemical polymerization can be used to grow polymer films with desirable electrochromic and conductive properties. rsc.orgiaea.orgresearchgate.netwinona.edu The properties of the resulting polymer can be tuned by controlling the polymerization conditions, such as the applied potential, solvent, and electrolyte.
Precursor Synthesis and Intermediate Modifications
The synthesis of a complex molecule like this compound necessitates the careful preparation of key precursors and intermediates.
A crucial building block for the triphenylamine core is tris(4-bromophenyl)amine . researchgate.netnbinno.comguidechem.comsigmaaldrich.com This precursor is typically synthesized through the direct bromination of triphenylamine. The three bromine atoms on tris(4-bromophenyl)amine serve as versatile handles for subsequent cross-coupling reactions, allowing for the attachment of the thienyl-biphenyl arms.
Another key intermediate is a 4'-(2-thienyl)-4-halobiphenyl derivative. The synthesis of such compounds can be achieved through a Suzuki-Miyaura coupling between a dihalobiphenyl and a thienylboronic acid, or through other coupling strategies. For instance, 4'-bromo-[1,1'-biphenyl]-4-yl intermediates can be synthesized via Friedel-Crafts reactions. researchgate.net
The general synthetic strategy often involves a convergent approach where the thienyl-biphenyl "arms" are synthesized separately and then coupled to the central triphenylamine core. This modular approach allows for flexibility in designing and synthesizing a variety of derivatives with tailored properties.
| Precursor/Intermediate | Common Synthetic Route |
| Tris(4-bromophenyl)amine | Direct bromination of triphenylamine. researchgate.net |
| 4'-Bromo-[1,1'-biphenyl]-4-yl derivatives | Friedel-Crafts reaction. researchgate.net |
| Thienylboronic acid | Commercially available or synthesized from the corresponding halothiophene. |
Molecular Design Principles for Tailored Optoelectronic Properties
The optoelectronic properties of this compound and its derivatives are intrinsically linked to their molecular structure. By applying rational design principles, it is possible to fine-tune these properties for specific applications, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netrsc.orgnih.govresearchgate.netfigshare.com
The extent of π-conjugation within the molecule plays a critical role in determining its electronic properties, including its absorption and emission spectra, as well as its charge transport characteristics. researchgate.netossila.comtaylorfrancis.com The introduction of the biphenyl and thienyl groups significantly extends the conjugation of the triphenylamine core.
Impact on Absorption and Emission: Increasing the conjugation length generally leads to a red-shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Impact on Charge Transport: Extended conjugation facilitates the delocalization of electrons, which can enhance the charge mobility of the material. This is a crucial property for hole-transport materials in solar cells and OLEDs. researchgate.netrsc.orgnih.govresearchgate.net
The table below summarizes the expected impact of structural modifications on the optoelectronic properties of arylamine-thiophene systems.
| Structural Modification | Impact on Conjugation | Expected Effect on HOMO-LUMO Gap | Expected Effect on Absorption/Emission |
| Addition of biphenyl units | Increases | Decreases | Red-shift |
| Addition of thienyl units | Increases | Decreases | Red-shift |
| Introduction of electron-donating groups | Can increase electron density in the conjugated system | May decrease | Can lead to red-shift |
| Introduction of electron-withdrawing groups | Can alter the electronic distribution | May increase or decrease depending on position | Can lead to blue or red-shift |
By strategically modifying the structure of this compound, for example, by introducing different substituents on the thiophene (B33073) or biphenyl rings, it is possible to precisely control its electronic properties and optimize its performance in various optoelectronic devices.
Influence of Peripheral Substituents on Frontier Molecular Orbitals and Oxidation Potential
The electronic characteristics of this compound and its derivatives are fundamentally governed by the energy levels of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the material's charge injection and transport properties, as well as its oxidation potential, which are critical for applications in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.
The strategic addition of peripheral substituents to the molecular framework is a primary method for tuning these properties. The nature of these substituents, whether they are electron-donating or electron-withdrawing, has a profound impact:
Electron-Donating Groups (EDGs): Substituents such as alkoxy or alkylamino groups increase the electron density of the molecule. This typically leads to a destabilization (raising) of the HOMO level. A higher HOMO level facilitates hole injection from the anode and can lower the oxidation potential, making the compound easier to oxidize.
Electron-Withdrawing Groups (EWGs): Groups like cyano or nitro moieties pull electron density away from the conjugated system. This generally results in a stabilization (lowering) of both the HOMO and LUMO levels. A lower HOMO level can enhance the material's stability against oxidation in ambient conditions.
The table below, based on computational studies of various triarylamine derivatives, illustrates the general effects of different types of substituents on HOMO/LUMO levels and the energy gap.
| Substituent Type on Aryl Ring | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap (HOMO-LUMO) | Impact on Oxidation Potential |
|---|---|---|---|---|
| None (Reference) | - | - | - | Reference Value |
| Electron-Donating (e.g., -OCH₃) | Increases (less negative) | Slightly Increases | Generally Decreases | Decreases (easier to oxidize) |
| Electron-Withdrawing (e.g., -CN) | Decreases (more negative) | Decreases | Generally Decreases | Increases (harder to oxidize) |
Strategies for Enhancing Amorphous State Stability (e.g., Spiro-Compound Concept)
For many applications in organic electronics, it is crucial that thin films of the material remain in a stable, uniform amorphous (non-crystalline) state. Crystallization can lead to device failure. The stability of the amorphous phase is often characterized by the glass transition temperature (Tg); a higher Tg indicates greater thermal stability.
A highly effective strategy for improving amorphous state stability is the "spiro-compound concept." This involves incorporating a spiro center—a single atom that is part of two separate rings—into the molecular structure. The 9,9'-spirobifluorene unit is a prominent example used in hole-transporting materials.
The key advantages of the spiro-concept include:
Steric Hindrance: The bulky and rigid, three-dimensional spiro structure disrupts regular molecular packing, which is a prerequisite for crystallization.
High Glass Transition Temperature (Tg): The rigidity of the spiro core contributes to a significantly higher Tg, ensuring the morphological stability of the thin film even at elevated operating temperatures of a device.
While direct application of the spiro-concept to this compound is not documented in available research, the effectiveness of this strategy is well-established in analogous systems. For instance, incorporating spirobifluorene units into triarylamine structures has been shown to produce materials with excellent thermal stability and high glass transition temperatures, often exceeding 150°C.
The table below compares the general properties of planar versus spiro-based hole-transporting materials.
| Molecular Architecture | Tendency to Crystallize | Typical Glass Transition Temp. (Tg) | Morphological Stability |
|---|---|---|---|
| Planar/Linear Triarylamines | Higher | Lower | Less Stable |
| Spiro-Compound Triarylamines | Lower | Higher | More Stable |
Advanced Purification Methodologies (e.g., Sublimation) for High-Purity Material Fabrication
The performance of organic electronic devices is extremely sensitive to the purity of the materials used. Impurities can act as charge traps, quenching sites for excitons, or degradation catalysts, severely limiting device efficiency and lifetime. For compounds like this compound, achieving purity levels exceeding 99.9% is often necessary.
Sublimation is the gold standard for the final purification step of small organic molecules intended for electronic applications. This process involves heating the solid material under high vacuum, causing it to transition directly into the gas phase without passing through a liquid phase. The gaseous compound then re-condenses as a highly pure solid on a cooler surface, leaving behind non-volatile impurities.
Key aspects of the sublimation process include:
High Vacuum: Pressures are typically in the range of 10⁻⁵ to 10⁻⁷ Torr to allow sublimation at lower temperatures, preventing thermal decomposition of the compound.
Temperature Gradient: A carefully controlled temperature gradient within the sublimation apparatus allows for the separation of the desired product from impurities that may have different sublimation temperatures.
Multiple Cycles: For ultra-high purity, the sublimation process can be repeated multiple times.
Commercial suppliers of this compound and its analogues, such as Tris(4-biphenylyl)amine, often specify that the material has been purified by sublimation to guarantee a high level of purity suitable for research and device fabrication labproinc.comexperimtsupplyshop.comfishersci.comlabproinc.com.
Electronic Structure and Photophysical Characterization of Tris 4 2 Thienyl 4 Biphenylyl Amine
Spectroscopic Analysis of Electronic Transitions and Excited States
Spectroscopic techniques are invaluable tools for elucidating the electronic behavior of conjugated organic molecules. Techniques such as UV-Vis absorption, fluorescence spectroscopy, and vibrational spectroscopy provide a detailed picture of the electronic transitions and structural characteristics of Tris[4'-(2-thienyl)-4-biphenylyl]amine.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution and Thin Films
Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions from the ground state to excited states. For a closely related compound, Tris[4-(2-thienyl)phenyl]amine, the maximum absorption wavelength in dichloromethane (B109758) has been noted at 366 nm. Copolymers incorporating a similar structural motif, specifically a copolymer of Tris[4-(2-thienyl)phenyl]amine (TTPA) and 3,4-ethylenedioxythiophene (B145204) (EDOT), exhibit a π-π* transition absorption peak at 488 nm in their neutral state researchgate.net. Another derivative, Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine, shows an absorption maximum at 510 nm when measured in chloroform.
While specific absorption maxima for this compound in both solution and thin-film form are not widely reported in publicly available literature, the data from related compounds suggest that its absorption profile is likely dominated by strong π-π* transitions characteristic of its extended conjugated system. The introduction of the biphenyl (B1667301) linker is expected to influence the electronic structure and thus the precise position of the absorption bands.
Fluorescence and Photoluminescence Spectroscopy: Emission Maxima and Quantum Yields
Fluorescence and photoluminescence spectroscopy provide insights into the de-excitation pathways of electronically excited molecules. The emission spectrum is characteristic of the energy gap between the first excited state and the ground state. For the derivative Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine, a photoluminescence emission maximum has been observed at 592 nm in chloroform.
Vibrational Spectroscopy for Structural Confirmation (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for the structural confirmation of molecules by identifying their characteristic vibrational modes. The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds.
For copolymers containing the Tris[4-(2-thienyl)phenyl]amine (TTPA) unit, FT-IR spectroscopy has been utilized to confirm the copolymer structure researchgate.net. However, a detailed analysis of the characteristic vibrational frequencies for this compound, which would allow for the assignment of specific peaks to functional groups such as the C-H, C=C, and C-N stretching and bending modes of the biphenyl, thienyl, and amine moieties, is not documented in the available literature.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the electronic and optical properties of a molecule. Their energy levels dictate the charge injection and transport capabilities, as well as the open-circuit voltage in solar cells and the turn-on voltage in OLEDs.
Highest Occupied Molecular Orbital (HOMO) Energy Levels and Oxidation Potential Correlation
The HOMO level is associated with the electron-donating ability of a molecule and can be experimentally determined using techniques such as cyclic voltammetry (CV). The oxidation potential measured by CV is directly correlated to the HOMO energy level. The triphenylamine (B166846) core is known to be an excellent electron-donating moiety, which generally leads to relatively high HOMO levels. This property is crucial for efficient hole injection and transport in electronic devices. For phenazine-amine based dyes, HOMO energy levels have been found in the range of -5.39 to -5.68 eV rsc.org. In the case of this compound, the extended conjugation through the thienyl and biphenyl groups is expected to influence the HOMO energy.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The LUMO level relates to the electron-accepting ability of a molecule. Similar to the HOMO level, the LUMO energy can be estimated from cyclic voltammetry measurements, specifically from the reduction potential. For a series of phenazine-amine based dyes, the LUMO energy levels were reported to be in the range of -3.59 to -3.71 eV rsc.org. The energy difference between the HOMO and LUMO levels determines the electronic band gap of the material, which is a critical parameter for its application in optoelectronic devices.
Optical Band Gap Determination from Absorption Onset
The optical band gap of a material is a crucial parameter that dictates its electronic and optical properties. For organic semiconductor materials like this compound (TPTPA), this value is commonly estimated from the onset of electronic absorption. A convenient and frequently used method to approximate the optical band gap is to determine the energy at the intercept point of the normalized absorption and photoluminescence (PL) spectra. This intersection, denoted as E_A/PL, provides a reliable estimate of the 0-0 electronic transition energy, which corresponds to the transition between the lowest vibrational levels of the ground and first excited electronic states.
For TPTPA, the optical properties have been characterized both in a solid-state film and when dispersed in a polymethyl methacrylate (B99206) (PMMA) matrix, which simulates an isolated molecule environment. researchgate.net The absorption and emission spectra are used to determine the key photophysical parameters. In a PMMA matrix, TPTPA exhibits an absorption maximum (λ_A,max) at 396 nm and a photoluminescence maximum (λ_PL,max) at 460 nm. The intercept of the normalized spectra (E_A/PL) for TPTPA in PMMA is found to be 2.79 eV, which serves as the estimated optical band gap for the molecule in a dispersed state. researchgate.net
When cast as a solid film, the photophysical properties show a noticeable shift. The absorption maximum moves to 401 nm, and the emission peak red-shifts significantly to 516 nm. researchgate.net This shift results in a lower optical band gap of 2.58 eV in the solid state. researchgate.net The difference in these values highlights the influence of intermolecular interactions in the solid state on the electronic energy levels of the material.
| State | Absorption Max (λ_A,max) [nm] | Photoluminescence Max (λ_PL,max) [nm] | Optical Band Gap (E_A/PL) [eV] |
|---|---|---|---|
| Dispersed in PMMA | 396 | 460 | 2.79 |
| Solid Film | 401 | 516 | 2.58 |
Intramolecular Charge Transfer Mechanisms and Their Contribution to Optical Properties
The optical properties of this compound are strongly influenced by intramolecular charge transfer (ICT) phenomena. This process involves the photoinduced transfer of electron density from an electron-donor part of the molecule to an electron-acceptor part through a π-conjugated bridge. In the case of TPTPA, the molecular architecture is designed to facilitate this mechanism.
The central triphenylamine (TPA) core, with its nitrogen atom's lone pair of electrons, acts as a potent electron donor (or "push") unit. This electron-donating capability is a well-established characteristic of TPA derivatives, which are known to be excellent hole-transporting materials due to their ability to be easily oxidized. ossila.com The three arms of the molecule, consisting of 4'-(2-thienyl)-4-biphenylyl groups, form an extended π-conjugated system that serves as the bridge for the charge transfer and also contains the acceptor-like moieties. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich TPA core, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the π-conjugated thienyl-biphenyl arms.
This redistribution of electron density from the central donor to the peripheral arms creates a highly polarized excited state with a significant dipole moment. Such "push-pull" systems are known to exhibit strong ICT character. nih.gov The efficiency of this charge separation contributes to the molecule's strong absorption in the UV-visible region. The nature and length of the π-bridge are critical in tuning the electronic and optical properties; variations in the bridge can significantly impact the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths. researchgate.net The ICT character of the excited state is also responsible for the solvatochromic effects often observed in such molecules, where the emission wavelength is sensitive to the polarity of the surrounding medium.
Influence of Molecular Conformation and Packing on Solid-State Optical Properties
The transition from an isolated molecule in solution or a dispersed matrix to a solid-state film often leads to significant changes in optical properties, primarily due to intermolecular interactions dictated by molecular conformation and packing. For this compound, these solid-state effects are evident in the red-shift of both its absorption and, more prominently, its emission spectra compared to when it is dispersed in a PMMA matrix. researchgate.net
In the solid state, TPTPA molecules arrange themselves in close proximity, leading to electronic coupling between adjacent molecules. This interaction can cause a splitting of the energy levels, typically resulting in a lowering of the energy gap and a red-shift in the absorption spectrum. The absorption maximum for TPTPA shifts from 396 nm in PMMA to 401 nm in a solid film. researchgate.net
The effect is much more pronounced in the photoluminescence spectrum, which shifts from 460 nm in PMMA to 516 nm in the solid state. researchgate.net This large red-shift of 56 nm is indicative of the formation of aggregate states or excimers in the solid film. The propeller-like, non-planar conformation of the TPA core can lead to various packing motifs. In the excited state, molecules can rearrange to form excimers—excited-state dimers—which have a lower energy than the single-molecule excited state, leading to emission at longer wavelengths. The specific molecular packing arrangement in the crystal or amorphous film determines the strength of these intermolecular interactions and thus the magnitude of the spectral shifts. These packing effects not only alter the emission color but can also influence the photoluminescence quantum yield, as aggregation can sometimes open up non-radiative decay pathways, leading to fluorescence quenching.
Electrochemical Behavior and Redox Characteristics of Tris 4 2 Thienyl 4 Biphenylyl Amine
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) Studies for Redox Processes
While detailed cyclic voltammetry (CV) and square wave voltammetry (SWV) data for the monomer Tris[4'-(2-thienyl)-4-biphenylyl]amine are not extensively reported in dedicated studies of the compound itself, its electrochemical behavior can be inferred from studies on its copolymers. The core structure, a triphenylamine (B166846) unit, is known to be electroactive and readily undergoes oxidation. The presence of thienyl-biphenyl arms influences the electronic properties and, consequently, the redox behavior.
Reversible Oxidation Potentials and Multielectron Transfer Phenomena
The triphenylamine core of this compound is the primary site for oxidation. This process is generally reversible and involves the removal of an electron from the nitrogen atom, forming a stable radical cation. The extended conjugation provided by the thienyl-biphenyl arms helps to delocalize the positive charge, which contributes to the stability of the oxidized species.
Further oxidation can lead to the formation of a dication. This multielectron transfer is a characteristic feature of many triphenylamine derivatives. The precise potentials for these reversible oxidation steps are crucial for designing electrochromic devices and other applications where controlled switching between different redox states is required. The electron-donating nature of the triphenylamine core generally leads to lower oxidation potentials compared to the individual aromatic components.
Electropolymerization Mechanisms and Electroactive Film Formation
This compound can undergo electropolymerization to form a conductive and electroactive polymer film on an electrode surface. The polymerization process is typically initiated by the oxidation of the monomer. The resulting radical cations can then couple with each other, leading to the formation of new carbon-carbon bonds and the growth of a polymer chain.
The thiophene (B33073) units in the molecule are particularly susceptible to oxidative coupling, which is a common mechanism for the electropolymerization of thiophene-containing monomers. The electropolymerization is usually carried out by repeatedly cycling the potential in a solution containing the monomer or by applying a constant potential at which the monomer oxidizes. The resulting polymer film is insoluble and adheres to the electrode surface, allowing for the study of its solid-state electrochemical and optical properties.
Spectroelectrochemical Analysis of Redox States and Associated Color Changes
Spectroelectrochemistry is a powerful technique used to study the changes in the optical properties of a material as its redox state is altered electrochemically. When the polymer film of this compound is oxidized, its electronic structure changes, leading to a change in its absorption spectrum and, consequently, its color.
While specific data for the homopolymer is limited, studies on copolymers containing the this compound unit reveal distinct color changes upon oxidation. In their neutral (reduced) state, these materials are often colored, and upon oxidation, they typically exhibit a significant color change. For instance, a color change from a neutral state to a more oxidized state is a hallmark of electrochromic materials. The table below summarizes the observed color changes for copolymers incorporating this unit, which provides an indication of the expected behavior of the homopolymer.
| Redox State | Typical Observed Color in Copolymers |
| Neutral | Often colored (e.g., yellow, green) |
| Oxidized (Cation Radical) | Different color (e.g., blue, gray) |
| Further Oxidized (Dication) | Another distinct color |
These color changes are a direct consequence of the alteration of the electronic transitions within the polymer upon the removal of electrons. The ability to tune the color of the material by applying an electrical potential makes it a promising candidate for applications in smart windows, displays, and other electrochromic devices.
Compound Names Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Tris[4'-(2-thienyl)-[1,1'-biphenyl]-4-yl]amine |
| Triphenylamine | N,N-Diphenylaniline |
| Thiophene | Thiole |
Charge Transport Phenomena in Tris 4 2 Thienyl 4 Biphenylyl Amine Based Materials
Hole Transport Mechanisms and Mobility Characterization
Two common techniques to characterize the hole mobility in such materials are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods. These methods provide valuable insights into the intrinsic charge-carrying capabilities of the material.
Time-of-Flight (TOF) Method for Drift Mobility Determination
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in a material. In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the film, known as the transit time, is determined from the shape of the photocurrent decay. The drift mobility (µ) can then be calculated using the equation:
µ = d² / (V * tₜ)
where 'd' is the thickness of the film, 'V' is the applied voltage, and 'tₜ' is the transit time.
Space-Charge-Limited Current (SCLC) Method for Carrier Mobility Assessment
The Space-Charge-Limited Current (SCLC) method is another widely used technique to determine the charge carrier mobility in organic semiconductors. This method involves fabricating a single-carrier device, where only one type of charge carrier (in this case, holes) is injected into the material. The current-voltage (J-V) characteristics of such a device exhibit distinct regimes. At low voltages, the current follows Ohm's law. As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, leading to a regime where the current is limited by the build-up of space charge. In the ideal trap-free case, the current density in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
where 'J' is the current density, 'ε₀' is the permittivity of free space, 'εᵣ' is the relative permittivity of the material, 'µ' is the carrier mobility, 'V' is the applied voltage, and 'd' is the film thickness. By fitting the experimental J-V data to this equation, the charge carrier mobility can be extracted.
No specific SCLC mobility values for Tris[4'-(2-thienyl)-4-biphenylyl]amine have been reported in the reviewed literature. However, for similar classes of organic materials, SCLC is a standard characterization technique to assess charge carrier mobility.
Amorphous Molecular Glass Formation and its Impact on Carrier Mobility
The formation of a stable glass is often characterized by a high glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable for device stability, as it prevents morphological changes in the film during operation, which could degrade device performance and lifetime. While the specific Tg for this compound is not detailed in the available literature, related starburst amorphous molecular materials are known for their high thermal stability. The amorphous nature, by preventing crystallization, ensures that the favorable intermolecular electronic coupling for charge transport is maintained throughout the film.
Role as a Hole Transport Material (HTM) in Organic Electronic Device Architectures
The primary application of this compound is as a hole transport material (HTM) in various organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, including perovskite solar cells. In these devices, the HTM layer plays a critical role in efficiently extracting holes from the active layer (where charge carriers are generated) and transporting them to the anode.
An ideal HTM should possess several key properties:
High Hole Mobility: To ensure rapid and efficient charge transport, minimizing recombination losses.
Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM should be well-aligned with the energy level of the adjacent active layer to facilitate efficient hole extraction. The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be high enough to block the transport of electrons towards the anode.
Good Film-Forming Properties: The ability to form uniform and pinhole-free amorphous films is essential for device performance and to prevent short circuits.
High Thermal and Morphological Stability: To ensure long device lifetime and stable operation.
While specific device performance data for this compound is not available in the reviewed literature, the general class of triphenylamine-based materials with thiophene (B33073) and biphenyl (B1667301) extensions has shown significant promise as high-performance HTMs.
Interfacial Charge Extraction Studies at Heterojunctions
Various techniques can be employed to study interfacial charge extraction, including photoluminescence (PL) quenching, transient photovoltage (TPV), and charge extraction by linearly increasing voltage (CELIV). For instance, efficient hole transfer from the active layer to the HTM will result in significant quenching of the photoluminescence of the active layer.
Although no specific studies on the interfacial charge extraction dynamics at heterojunctions involving this compound were found, research on similar systems highlights the importance of energy level alignment and the quality of the interface. A good energetic match between the HOMO level of the active layer and the HTM minimizes the energy barrier for hole transfer. Furthermore, a smooth and defect-free interface ensures good physical contact and minimizes trapping sites for charge carriers.
Influence of Doping on Charge Transport Efficiency and Conductivity
The charge transport properties of organic semiconductors like this compound can be significantly enhanced through doping. Doping involves intentionally introducing a small amount of another chemical species (a dopant) into the HTM layer. For p-type doping of an HTM, an electron-accepting molecule is typically used as the dopant.
The dopant can improve charge transport and conductivity through several mechanisms:
Increased Carrier Density: The dopant can accept an electron from the HTM molecule, creating a hole on the HTM. This increases the concentration of free charge carriers, thereby enhancing the conductivity of the layer.
Trap Filling: Dopants can fill electronic trap states within the bandgap of the HTM. By passivating these traps, the movement of charge carriers is less hindered, leading to improved mobility.
Improved Energy Level Alignment: Doping can shift the Fermi level of the HTM, which can lead to a more favorable energy level alignment at the interface with the anode, reducing the charge injection barrier.
Applications in Organic Electronic and Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Tris[4'-(2-thienyl)-4-biphenylyl]amine is a multifunctional material within the OLED architecture, capable of performing several key roles to enhance device efficiency and performance. Its applications range from being an active light-emitting material to facilitating charge transport and serving as a host for other emissive dopants.
Role as an Emitter and High Spectral Purity Luminophore
While triphenylamine (B166846) derivatives are known for their emissive properties, specific research data detailing the performance of this compound as a primary emitter or a high spectral purity luminophore in OLEDs is not extensively documented in publicly available scientific literature. The photoluminescent characteristics of such molecules are generally attributed to the delocalized π-electron system, which can be tuned by modifying the peripheral substituents. In principle, the thienyl-biphenyl groups would influence the emission color and the width of the emission spectrum, which is a critical factor for display applications requiring high color purity.
Table 1: Emitter Performance Data for this compound
| Parameter | Value |
|---|---|
| Emission Peak (nm) | Data not available |
| External Quantum Efficiency (EQE, %) | Data not available |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Data not available |
Applications as a Hole Transport Layer (HTL)
Table 2: OLED Performance with this compound as HTL
| Device Parameter | Performance Metric |
|---|---|
| Current Efficiency (cd/A) | Data not available |
| Power Efficiency (lm/W) | Data not available |
| Turn-on Voltage (V) | Data not available |
Function as a Host Material for Emissive Layers
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse an emissive guest (dopant). A good host material must have a high triplet energy to effectively confine the excitons on the guest molecules, preventing energy loss. It should also possess good charge-transporting properties to ensure a balanced charge distribution within the emissive layer. While the molecular structure of this compound suggests potential as a host material, detailed studies evaluating its performance in this role, including its triplet energy level and the efficiency of devices using it as a host, have not been found in the reviewed literature.
Table 3: Properties of this compound as a Host Material
| Property | Value |
|---|---|
| Triplet Energy (eV) | Data not available |
| Glass Transition Temperature (Tg, °C) | Data not available |
Organic Photovoltaic Devices (OPVs) and Solar Cells
The electron-donating nature of this compound makes it a suitable candidate for application in organic solar cells, where it can function as the donor material in the active layer or as an interfacial layer to improve device stability and efficiency.
Use as Electron Donor Materials in Planar Heterojunction Devices
In a planar heterojunction organic solar cell, an electron donor material absorbs photons and generates excitons, which then diffuse to the donor-acceptor interface to be separated into free charge carriers. The properties of the donor material, such as its absorption spectrum and energy levels (HOMO and LUMO), are crucial for device performance. A related compound, Tris[4-(5-formyl-2-thienyl)phenyl]amine, has been used in a bulk-heterojunction solar cell, achieving a power conversion efficiency (PCE) of 4.76% ossila.com. However, specific research on the performance of this compound as an electron donor in a planar heterojunction configuration is not detailed in the available literature.
Table 4: Photovoltaic Performance of this compound as an Electron Donor
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE, %) | Data not available |
| Open-Circuit Voltage (Voc, V) | Data not available |
| Short-Circuit Current Density (Jsc, mA/cm²) | Data not available |
Interfacial Modulation in Perovskite Solar Cells (PSCs)
Interfacial layers play a critical role in perovskite solar cells by improving charge extraction, reducing recombination losses, and enhancing device stability. Hole-transporting materials are often used as an interfacial layer between the perovskite absorber and the electrode. The energy levels of this compound could potentially align well with the valence band of perovskite materials, facilitating efficient hole extraction. However, there is a lack of specific studies in the scientific literature that investigate the use of this compound for interfacial modulation in perovskite solar cells and report on its impact on device performance and stability. Research on other triphenylamine-based materials has shown promise in enhancing the performance of perovskite solar cells frontiersin.org.
Table 5: Impact of this compound as an Interfacial Layer in PSCs
| Performance Metric | Result |
|---|---|
| Improvement in PCE (%) | Data not available |
| Enhancement in Stability (e.g., T80 lifetime) | Data not available |
Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| - | This compound |
| TTA-TPA | Tris[4-(5-formyl-2-thienyl)phenyl]amine |
Integration as Hole Transport Layers in High-Performance Solar Cells
Currently, direct research detailing the integration and performance of pristine this compound as a hole transport layer (HTL) in high-performance solar cells, such as perovskite or organic solar cells, is limited in publicly available literature. The field has largely focused on various derivatives of triphenylamine (TPA) as the core for hole transport materials. These derivatives are often functionalized to optimize energy level alignment, solubility, and film-forming properties for efficient charge extraction and transport in solar cell architectures. The triphenylamine unit is recognized for its potential in creating efficient and stable HTMs.
Dye-Sensitized Solar Cells (DSSCs)
Specific studies detailing the performance of this compound as a sensitizer in dye-sensitized solar cells are not extensively available. The research in this area has predominantly explored other organic dyes based on the broader triphenylamine framework, which have shown promise in DSSCs. These related compounds have been investigated for their ability to absorb light and inject electrons into the semiconductor's conduction band, a critical process for the functioning of DSSCs.
Electrochromic Devices (ECDs)
This compound, often referred to as Tris(4-(thiophen-2-yl)phenyl)amine (TTPA) in the literature, has been a significant focus of research in the field of electrochromic devices due to its high stability during electrochemical redox reactions and its ability to be incorporated into copolymers with tunable electrochromic properties.
Copolymer Applications for Multielectrochromic Properties and Color Switching
The incorporation of TTPA into copolymers allows for the fine-tuning of the material's optical and electrochemical properties, leading to multielectrochromic behavior. By copolymerizing TTPA with other electroactive monomers, it is possible to create materials that exhibit a range of colors in different oxidation states.
For instance, copolymers of TTPA with dithienylpyrrole derivatives have been synthesized electrochemically. These copolymers exhibit distinct color changes upon the application of different potentials. One such copolymer, P(TTPA-co-DIT), transitions from yellow in its neutral state to yellowish-green, green, and finally blue in its highly oxidized state. nih.gov This ability to produce multiple colors is highly desirable for applications in smart windows, displays, and other electrochromic systems.
Another study focused on three copolymers of TTPA with different 2,5-dithienylpyrrole derivatives: P(MPS-co-TTPA), P(MPO-co-TTPA), and P(ANIL-co-TTPA). mdpi.com These copolymers also displayed a variety of colors depending on their oxidation state. For example, P(MPS-co-TTPA) could be switched between light olive green, greyish-green, bluish-grey, and grey. mdpi.com The diverse color palettes achievable through copolymerization highlight the versatility of TTPA as a building block for advanced electrochromic materials.
The following table summarizes the electrochromic properties of some TTPA-based copolymers:
| Copolymer | Neutral State Color | Oxidized State Colors |
| P(TTPA-co-DIT) | Yellow | Yellowish-green, Green, Blue nih.gov |
| P(MPS-co-TTPA) | Light Olive Green | Greyish-green, Bluish-grey, Grey mdpi.com |
| P(MPO-co-TTPA) | Green Moss | Foliage Green, Dark Greyish-green, Bluish-grey mdpi.com |
Development as Anodic Layers in Complementary Electrochromic Devices
Dual-type complementary ECDs have been constructed using TTPA-based copolymers as the anodic layer and a polymer like poly(3,4-(2,2-diethylpropylenedioxy)thiophene) (PProDOT-Et2) as the cathodic layer. nih.govmdpi.com These devices have demonstrated high optical contrast, good coloration efficiency, and stable performance. For example, an ECD employing P(TTPA-co-BDTA) as the anodic layer and PProDOT-Et2 as the cathodic layer exhibited a high transmittance change (ΔTmax) of 48.1% and a high coloration efficiency of 649.4 cm²·C⁻¹ at 588 nm. nih.gov
Similarly, devices constructed with P(MPS-co-TTPA), P(MPO-co-TTPA), and P(ANIL-co-TTPA) as the anodic layers also showed impressive performance. The P(MPO-co-TTPA)/PProDOT-Et2 device, for instance, revealed a high ΔT of 55.1% and a high coloration efficiency of 766.5 cm² C⁻¹ at 580 nm. mdpi.com These devices also exhibited satisfactory long-term cycling stability and optical memory, which are crucial for practical applications. mdpi.com
The performance metrics of several complementary ECDs utilizing TTPA-based copolymers are presented in the table below:
| Anodic Copolymer | Cathodic Polymer | Max. Transmittance Change (ΔTmax) | Coloration Efficiency (η) | Wavelength (nm) |
| P(TTPA-co-BDTA) | PProDOT-Et₂ | 48.1% nih.gov | 649.4 cm²·C⁻¹ nih.gov | 588 nih.gov |
| P(MPS-co-TTPA) | PProDOT-Et₂ | 49.5% mdpi.com | 691.2 cm²·C⁻¹ mdpi.com | 576 mdpi.com |
| P(MPO-co-TTPA) | PProDOT-Et₂ | 55.1% mdpi.com | 766.5 cm²·C⁻¹ mdpi.com | 580 mdpi.com |
Integration into Covalent Organic Frameworks (COFs) for Enhanced Optoelectronic Functionality
While direct integration of this compound into covalent organic frameworks has not been extensively reported, the triphenylamine core structure is a well-established building block for the synthesis of COFs with interesting optoelectronic properties. Research on a closely related derivative, tris(4-formylbiphenyl-4-yl) amine (TFBA), demonstrates the potential of this class of molecules in the construction of COFs. researchgate.net The symmetrical nature and the presence of reactive functional groups (in the case of TFBA, formyl groups) allow for the formation of porous, crystalline, and stable frameworks through reactions with appropriate linker molecules. researchgate.net
The incorporation of such triphenylamine-based units into COFs can impart desirable properties for optoelectronic applications, such as efficient charge transport and light-harvesting capabilities. researchgate.net The porous nature of COFs can also facilitate the diffusion of electrolytes and enhance the performance of devices. Research in this area suggests that COFs constructed from triphenylamine derivatives could be promising materials for applications in gas storage, separation, and organic electronics. nih.gov
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| TTPA | Tris(4-(thiophen-2-yl)phenyl)amine |
| P(TTPA-co-DIT) | Copolymer of Tris(4-(thiophen-2-yl)phenyl)amine and a dithienylpyrrole derivative |
| P(MPS-co-TTPA) | Copolymer of Tris(4-(thiophen-2-yl)phenyl)amine and 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole |
| P(MPO-co-TTPA) | Copolymer of Tris(4-(thiophen-2-yl)phenyl)amine and a dithienylpyrrole derivative |
| P(ANIL-co-TTPA) | Copolymer of Tris(4-(thiophen-2-yl)phenyl)amine and a dithienylpyrrole derivative |
| PProDOT-Et₂ | Poly(3,4-(2,2-diethylpropylenedioxy)thiophene) |
| TFBA | Tris(4-formylbiphenyl-4-yl) amine |
Advanced Characterization Techniques for Material Properties
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Tris[4'-(2-thienyl)-4-biphenylyl]amine has not been detailed in publicly available literature, analysis of closely related triarylamine derivatives allows for an informed prediction of its structural characteristics.
Triarylamines typically adopt a non-planar, propeller-like geometry due to steric hindrance between the aryl substituents. The central nitrogen atom generally exhibits a trigonal planar or shallow trigonal pyramidal coordination. The C-N-C bond angles are expected to be close to 120°, indicative of sp² hybridization and the delocalization of the nitrogen lone pair into the aromatic rings. This delocalization is crucial for the material's hole-transporting properties.
In the solid state, the molecular packing is governed by weak intermolecular forces, such as van der Waals interactions and potential π–π stacking between the aromatic rings of adjacent molecules. The specific arrangement and the degree of intermolecular overlap are critical factors that influence charge transport in thin films. For comparison, the crystallographic data for a similar triarylamine derivative, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, is presented below, illustrating a typical packing motif for this class of compounds. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C25H18N4 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.8662 (15) |
| b (Å) | 12.8555 (11) |
| c (Å) | 18.7561 (16) |
| Volume (ų) | 4066.8 (6) |
| Z (Molecules per unit cell) | 8 |
Note: This data is for an analogous compound and serves to illustrate typical crystallographic parameters.
Scanning Electron Microscopy (SEM) for Morphology and Film Homogeneity Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the context of this compound, which is often used as a hole-transport layer (HTL) in devices like perovskite solar cells, SEM is critical for evaluating the quality of the thin films. mdpi.com
The performance of an organic electronic device is highly dependent on the morphology of its constituent layers. A uniform, pinhole-free film is essential for efficient charge transport and to prevent short circuits. nih.gov SEM analysis provides direct visual evidence of:
Film Homogeneity: It reveals whether the deposited film is uniform across the substrate or if it suffers from aggregation, dewetting, or the formation of crystalline domains.
Surface Roughness: While often quantified by Atomic Force Microscopy (AFM), SEM gives a qualitative assessment of surface smoothness, which impacts the interface with subsequent layers.
Presence of Defects: Pinholes, cracks, and particulate contamination can be readily identified. These defects can act as charge traps or leakage pathways, degrading device performance. nih.gov
Studies on various triarylamine-based HTMs have shown that the choice of solvent and deposition technique (e.g., spin-coating, vacuum thermal evaporation) significantly influences the resulting film morphology. mdpi.com For instance, the polarity difference between the solvent and the triarylamine material can lead to the formation of uniform surfaces with granular protuberances, which can increase the interfacial contact area and improve charge transfer. mdpi.com SEM is the primary tool used to observe these solvent-induced morphological changes and optimize film deposition processes.
Mass Spectrometry Techniques for Dissociation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation methods, such as high-energy collision dissociation (HCD), it becomes a powerful tool for structural elucidation by analyzing the dissociation pathways of a molecule. For complex molecules like this compound, advanced techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with a Q-Orbitrap mass spectrometer provide high resolution and accuracy, enabling detailed fragmentation analysis. nih.gov
A recent comprehensive study on 16 different triarylamine derivatives using APCI-Q-Orbitrap MS provides a framework for understanding their gas-phase dissociation behavior. nih.gov The primary fragmentation route for these compounds involves the cleavage of the C(sp²)–N bonds connecting the aryl arms to the central nitrogen atom. nih.gov
Based on these general findings, a plausible dissociation pathway for the protonated molecule of this compound ([M+H]⁺) can be proposed. Under HCD conditions, the initial fragmentation would likely involve the homolytic or heterolytic cleavage of one of the three equivalent C-N bonds. This would result in the loss of a neutral 4'-(2-thienyl)-4-biphenyl radical or cation and the formation of a stable fragment ion. Subsequent fragmentation events at higher collision energies could involve further cleavages of the remaining C-N bonds or fragmentation within the biphenyl (B1667301) or thienyl moieties.
| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 720.2 [M+H]⁺ | C16H11S• (4'-(2-thienyl)-biphenyl radical) | [M - C16H11S]⁺ | Primary C(sp²)-N bond cleavage |
| [M - C16H11S]⁺ | C16H12S (4'-(2-thienyl)-biphenyl) | [M - 2(C16H11S) - H]⁺ | Secondary C(sp²)-N bond cleavage |
| 720.2 [M+H]⁺ | C4H4S (Thiophene) | [M+H - C4H4S]⁺ | Fragmentation within a side arm |
Note: The m/z values are based on the molecular formula C48H33NS3 and represent a plausible pathway based on studies of analogous compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For this compound, NMR spectroscopy serves as a primary method for structural verification following its synthesis. The complex aromatic nature of the molecule results in a ¹H NMR spectrum with multiple signals, typically in the downfield region (approx. 7.0-8.0 ppm). The distinct electronic environments of the protons on the biphenyl and thienyl rings would lead to a series of doublets and triplets, with coupling constants characteristic of ortho, meta, and para relationships.
The ¹³C NMR spectrum would similarly show a multitude of signals in the aromatic region (approx. 120-150 ppm), corresponding to the many non-equivalent carbon atoms in the biphenyl and thienyl units, as well as the carbons directly bonded to the central nitrogen. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning each proton and carbon signal to its specific position in the molecular structure.
While a fully assigned experimental spectrum is not publicly documented, the expected chemical shift ranges for the different types of protons and carbons can be predicted based on the constituent fragments.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |
|---|---|---|---|
| Thienyl Protons | ¹H | 7.0 - 7.6 | Doublet, Doublet of Doublets |
| Biphenyl Protons | ¹H | 7.2 - 7.9 | Doublet, Triplet |
| Thienyl Carbons | ¹³C | 123 - 145 | N/A |
| Biphenyl Carbons | ¹³C | 125 - 148 | N/A |
| Carbons bonded to Nitrogen (C-N) | ¹³C | ~147 | N/A |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational materials science, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict key electronic parameters that govern the behavior of materials in optoelectronic devices. nih.govrsc.org
Prediction and Validation of HOMO and LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals that determine a molecule's ability to donate or accept electrons. For hole transport materials (HTMs) used in PSCs, the HOMO energy level must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction. nih.gov
DFT calculations are routinely used to predict the HOMO and LUMO energy levels. For a compound like Tris[4'-(2-thienyl)-4-biphenylyl]amine, the triphenylamine (B166846) core is expected to be the primary contributor to the HOMO, while the extended π-conjugated system of the thienyl-biphenyl arms would influence both HOMO and LUMO levels. The accuracy of these predictions is often validated by comparing them with experimental data obtained from cyclic voltammetry. nih.gov Theoretical studies on similar TPA derivatives show good agreement between DFT-calculated and experimentally measured HOMO levels. nih.gov
Simulation and Interpretation of Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the optical properties of molecules, including their UV-Visible absorption and photoluminescence (emission) spectra. nih.gov The simulation predicts the wavelengths of maximum absorption (λ_max) and emission, which are related to electronic transitions between the ground state and excited states.
For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, characteristic of π-π* transitions within the aromatic structure. The extended conjugation provided by the thienyl-biphenyl units would be expected to red-shift the absorption compared to simpler TPA molecules. The difference between the absorption and emission peaks, known as the Stokes shift, can also be predicted and provides insight into the structural reorganization between the ground and excited states. rsc.org
Analysis of Molecular Orbital Distributions and Charge Density
Visualizing the spatial distribution of the HOMO and LUMO orbitals provides a qualitative understanding of charge transfer processes. In TPA-based HTMs, the HOMO is typically delocalized across the entire molecule, which is favorable for hole transport. rsc.org For this compound, it is anticipated that the HOMO would be centered on the electron-rich nitrogen core and extend into the biphenyl (B1667301) arms, while the LUMO might be distributed more towards the peripheral thienyl groups. This separation of frontier orbitals is a key feature in designing materials with efficient intramolecular charge transfer.
Molecular Dynamics Simulations for Morphology and Interfacial Behavior Prediction
While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to predict the bulk properties and morphology of materials. For HTMs, which are often used as amorphous thin films, MD simulations can predict properties like density, glass transition temperature, and the packing structure of molecules in the solid state. These simulations model the interactions between hundreds or thousands of molecules over time to build a realistic picture of the amorphous material. Understanding the intermolecular arrangement is crucial as it directly impacts charge transport.
Computational Studies on Charge Transport Pathways and Mechanism Elucidation
The primary function of an HTM is to efficiently transport positive charge carriers (holes). Computational methods based on Marcus theory are used to predict the hole mobility of a material. rsc.org This involves calculating two key parameters from DFT results:
Reorganization Energy (λ): The energy required for a molecule's geometry to relax after gaining or losing a charge. A lower reorganization energy is desirable for faster charge transfer.
Electronic Coupling (V): A measure of the electronic interaction between adjacent molecules, which depends on their distance and orientation. Stronger electronic coupling facilitates charge hopping.
By calculating these parameters for molecular pairs extracted from MD simulations, researchers can estimate the charge hopping rates and ultimately the bulk charge mobility of the material. For TPA derivatives, studies have shown that hole mobility is generally higher than electron mobility. rsc.org
Theoretical Insights into Structure-Property Relationships and Predictive Material Design
The ultimate goal of computational modeling is to establish clear structure-property relationships that can guide the design of new, improved materials. frontiersin.orgrsc.org For molecules based on the this compound scaffold, theoretical studies would allow for systematic investigation of how structural modifications affect function. For example:
Modifying the π-Linker: Replacing the biphenyl linker with other aromatic groups could tune the HOMO/LUMO levels and the optical band gap. frontiersin.org
Adding Substituent Groups: Attaching electron-donating or electron-withdrawing groups to the thienyl or phenyl rings can precisely adjust the energy levels to optimize alignment with the perovskite layer. rsc.org
Altering Molecular Geometry: Changing the core from TPA to another structure could influence the molecular packing and, consequently, the charge mobility.
By combining DFT, TD-DFT, and MD simulations, a comprehensive theoretical understanding of a molecule can be developed, enabling a rational, predictive approach to materials design and accelerating the discovery of high-performance materials for next-generation electronic devices.
Data Tables
Since no specific computational data exists for this compound, the following table summarizes the computational methods and the key properties they are used to investigate for analogous materials.
| Computational Method | Investigated Properties | Relevance to Material Performance |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels, Electron Affinity, Ionization Potential, Molecular Orbital Distribution, Reorganization Energy | Governs energy level alignment, charge injection/extraction efficiency, and charge mobility. |
| Time-Dependent DFT (TD-DFT) | UV-Visible Absorption Spectra, Photoluminescence (Emission) Spectra, Excited State Properties | Determines optical properties, transparency in the visible range, and suitability for light-emitting applications. |
| Molecular Dynamics (MD) | Bulk Morphology (Amorphous Packing), Density, Glass Transition Temperature, Interfacial Structure | Influences thin-film stability, processing conditions, and interfacial charge transfer efficiency. |
| Marcus Theory Calculations | Charge Transfer Rates, Charge Carrier Mobility | Directly predicts the efficiency of hole or electron transport through the material. |
Stability, Degradation, and Long Term Performance of Tris 4 2 Thienyl 4 Biphenylyl Amine Derivatives
Electrochemical Stability and Long-Term Cycling Performance in Devices
The electrochemical stability of hole transport materials is paramount for the longevity of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Repeated oxidation and reduction cycles can lead to irreversible chemical changes, diminishing device performance.
Copolymers incorporating the related Tris[4-(2-thienyl)phenyl]amine (TTPA) moiety have been investigated for their electrochemical properties in electrochromic devices. These devices, which change color upon the application of a voltage, rely on stable and reversible redox processes. Studies on copolymers such as P(MPS-co-TTPA), P(MPO-co-TTPA), and P(ANIL-co-TTPA) have demonstrated satisfactory long-term cycling stability and optical memory. rsc.orgresearchgate.net This suggests that the triphenylamine (B166846) core with thienyl substituents possesses inherent electrochemical robustness. For instance, electrochromic devices constructed with these copolymers as the anodic layer showed stable performance over numerous switching cycles. rsc.orgresearchgate.net
Furthermore, derivatives of poly[tris(thienylphenyl)amine] have been explored as cathode materials for lithium-ion batteries. These materials exhibit improved specific capacity, cycling stability, and rate capability compared to polytriphenylamine. researchgate.net Notably, a poly[tris(4-(2-thienyl)phenyl)amine]-based electrode retained over 83% of its initial capacity after a significant increase in current, highlighting its excellent cycling stability. researchgate.net The introduction of thiophene (B33073) units is credited with enhancing charge carrier transportation and optimizing the polymer's morphology for better electrochemical performance. researchgate.net
While direct data for Tris[4'-(2-thienyl)-4-biphenylyl]amine is limited, the biphenyl (B1667301) linkage is expected to further enhance the electrochemical stability by extending the π-conjugation and increasing the molecule's rigidity, which can help to delocalize the positive charge in the oxidized state and reduce the likelihood of follow-up chemical reactions.
Table 1: Electrochemical Performance of Tris[4-(2-thienyl)phenyl]amine-Containing Copolymers in Electrochromic Devices
| Copolymer | Maximum Transmittance Change (ΔTmax) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |
|---|---|---|---|
| P(MPS-co-TTPA) | 67.2% | 964 | 260.3 |
| P(MPO-co-TTPA) | 60.7% | 914 | 176.6 |
| P(ANIL-co-TTPA) | 67.1% | 960 | 230.8 |
Data sourced from spectroelectrochemical characterizations of polymer films. rsc.orgresearchgate.net
Thermal and Morphological Stability in Thin Films and Amorphous Solids
For devices fabricated using vacuum deposition or solution processing, the thermal and morphological stability of the organic thin films is crucial. High glass transition temperatures (Tg) and resistance to crystallization are desirable to prevent changes in film morphology that can lead to device failure.
A related amorphous molecular material, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), demonstrates the formation of a stable amorphous glass with a glass-transition temperature of 83 °C. researchgate.net It also forms amorphous thin films through thermal deposition techniques. researchgate.net The ability to form stable amorphous films is critical for achieving uniform charge transport and preventing the formation of grain boundaries that can act as traps for charge carriers. The high hole drift mobility observed in TPTPA (1.0 × 10⁻² cm² V⁻¹ s⁻¹) is a testament to the quality of its amorphous films. researchgate.net
The inclusion of the biphenyl spacer in this compound is anticipated to increase the molecular weight and create a more contorted structure, which generally leads to a higher glass transition temperature and greater morphological stability. This is because the larger and more rigid molecules have more difficulty rearranging themselves into a crystalline lattice. The enhanced stability of the amorphous phase is critical for preventing short circuits and maintaining uniform interfaces within a multilayer device structure over its operational lifetime.
Thermal annealing is a common technique used to improve the surface morphology of thin films. For many organic and inorganic thin films, post-deposition annealing can lead to a smoother surface and a reduction in structural defects, which is beneficial for device performance and stability. mdpi.com
Identification of Degradation Products and Elucidation of Degradation Mechanisms via Mass Spectrometry
Understanding the chemical pathways through which organic materials degrade is essential for designing more robust next-generation materials. Mass spectrometry techniques, such as time-of-flight secondary ion mass spectrometry (ToF-SIMS), are powerful tools for identifying degradation products in aged OLEDs.
Studies on the degradation of hole transport materials (HTMs) have revealed that several decomposition pathways can occur within an operating device. nih.gov For arylamine-containing HTMs, a common degradation mechanism that has been identified through post-mortem analyses of aged OLED devices is an intramolecular cyclization pathway. nih.gov This pathway can operate in parallel with, and sometimes faster than, previously known fragmentation pathways. nih.gov
In the context of this compound, potential degradation mechanisms could involve the thiophene rings, which can be susceptible to oxidation, or the triphenylamine core itself. The presence of excitons in the vicinity of the emissive layer can provide the energy required to initiate these degradation reactions. Mass spectrometry analysis of aged devices containing this material would be invaluable in identifying specific degradation products, such as those resulting from C-C bond formation between adjacent phenyl or thienyl rings, or fragmentation of the molecule.
Strategies for Enhancing Device Lifetime and Operational Stability
To mitigate the degradation processes and enhance the operational lifetime of devices, several strategies have been developed that focus on improving the stability of the charge transport layers.
A significant challenge in the fabrication of solution-processed multilayer OLEDs is the potential for the solvent of a subsequent layer to dissolve the underlying layer. Cross-linking of the hole transport layer renders it insoluble, thus preserving the integrity of the device architecture.
One approach involves the use of triarylamine derivatives functionalized with reactive groups that can undergo cross-linking reactions. For example, triarylamines containing styryl groups can be thermally cross-linked at elevated temperatures to form a solvent-resistant network. rsc.org Another strategy employs the thiol-yne "click" reaction, where a blend of thiol-substituted and alkyne-substituted triarylamines is deposited and then cross-linked upon exposure to UV light. rsc.org The resulting polymer network is insoluble and has been shown to reduce device degradation compared to standard hole transport layers like PEDOT:PSS. rsc.org
These cross-linking strategies create a more robust charge transport layer with improved thermal and morphological stability, which is crucial for achieving long device lifetimes.
Doping of charge transport layers is a common technique used to enhance their conductivity and facilitate charge injection. However, the dopants themselves can be a source of instability. Small-molecule dopants, in particular, have the potential to diffuse from the hole transport layer into the adjacent emissive layer over time, especially under thermal stress. diva-portal.org This diffusion can quench the emission from the emissive layer and lead to a decrease in device efficiency and lifetime.
Table of Mentioned Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| TTPA | Tris[4-(2-thienyl)phenyl]amine |
| P(MPS-co-TTPA) | Poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole-co-tris(4-(thiophen-2-yl)phenyl)amine) |
| P(MPO-co-TTPA) | Poly(1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole-co-tris(4-(thiophen-2-yl)phenyl)amine) |
| P(ANIL-co-TTPA) | Poly(4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile-co-tris(4-(thiophen-2-yl)phenyl)amine) |
| TPTPA | Tris[4-(5-phenylthiophen-2-yl)phenyl]amine |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| DVTPD | A triarylamine-based material containing two styryl groups |
| X-DVTPD | Cross-linked DVTPD |
| DPITPFB | 4-isopropyl-4′-methyldiphenyliodonium tetrakis(pentafluorophenylborate) |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
Tris[4'-(2-thienyl)-4-biphenylyl]amine belongs to the broader class of triphenylamine (B166846) (TPA)-based organic materials, which are widely recognized for their excellent hole-transporting properties. The core triphenylamine structure provides a stable, propeller-like three-dimensional geometry that is conducive to forming amorphous thin films with good morphological stability, a crucial attribute for device longevity. The incorporation of thienyl and biphenyl (B1667301) moieties extends the π-conjugated system of the molecule, which is a key strategy for tuning its electronic and photophysical properties.
Research on structurally similar compounds provides valuable insights into the potential of this compound. For instance, studies on related molecules where thiophene (B33073) or phenyl-thiophene groups are directly attached to the triphenylamine core have demonstrated high hole mobilities, in the order of 10⁻² cm² V⁻¹ s⁻¹. This high charge carrier mobility is a critical factor for efficient charge extraction in solar cells and charge injection in OLEDs. While specific performance data for this compound is not extensively documented in dedicated studies, the established success of its analogues underscores the promise of its molecular design.
Derivatives of triphenylamine with thienyl groups have also been investigated as building blocks for more complex macromolecular structures, such as covalent organic frameworks (COFs). These frameworks are being explored for applications in photocatalysis and as active layers in electronic devices, indicating a versatility in the application of this chemical motif.
Below is a comparative table of properties for this compound and a closely related, well-studied compound, Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA).
| Property | This compound | Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) |
| CAS Number | 1092356-36-9 | 803727-09-5 |
| Molecular Formula | C₄₈H₃₃NS₃ | C₅₄H₃₉NS₃ |
| Melting Point (°C) | 272 | Not widely reported |
| Hole Mobility (cm² V⁻¹ s⁻¹) | Not widely reported | ~1.0 x 10⁻² |
| Application Note | Potential Hole Transport Material | Demonstrated in OLEDs and OPVs |
Remaining Challenges in Material Design and Device Performance Optimization
Despite the promising structural attributes of this compound, several challenges inherent to this class of materials need to be addressed to realize their full potential in commercial applications.
Long-term Stability: While the amorphous nature of TPA-based materials is beneficial for film formation, their long-term thermal and photochemical stability under operational stress can be a concern. The glass transition temperature (Tg) is a key indicator of the morphological stability of the amorphous state, and a high Tg is desirable. For many advanced HTMs, achieving high operational stability without compromising other performance metrics remains a significant research challenge.
Interfacial Engineering: The performance of an optoelectronic device is critically dependent on the interfaces between different layers. Optimizing the energy level alignment between the HTM, the active layer (e.g., perovskite), and the electrode is crucial for efficient charge transfer and minimizing energy losses. The introduction of the biphenyl spacer in this compound will influence its highest occupied molecular orbital (HOMO) energy level, and detailed studies are required to understand its compatibility with various device architectures.
Dopant-Free Materials: Many high-performance HTMs require the use of additives or dopants to enhance their conductivity and improve device efficiency. However, these dopants can also introduce instability issues and complicate device fabrication. The development of intrinsically highly conductive, dopant-free HTMs is a major goal in the field.
Prospects for Novel Architectures and Expanding Application Horizons
The future research on this compound and its derivatives is poised to expand into several exciting directions, moving beyond their conventional role as simple charge transport layers.
Three-Dimensional and Star-Shaped Architectures: The triphenylamine core is an ideal scaffold for creating star-shaped molecules. By functionalizing the arms with different π-conjugated systems, such as the thienyl-biphenyl group, researchers can fine-tune the material's properties for specific applications. These 3D structures can help in suppressing intermolecular aggregation, which is often a cause of performance degradation.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): Functionalized triphenylamines can serve as tritopic linkers for the construction of highly ordered porous materials like COFs and MOFs. If this compound were to be functionalized with appropriate reactive groups, it could be incorporated into such frameworks, opening up applications in gas storage, catalysis, and sensing.
Bifunctional Materials: There is growing interest in developing materials that can perform multiple functions within a device. For example, an HTM that also contributes to light absorption or emission could simplify device architecture and improve efficiency. The extended conjugation provided by the thienyl-biphenyl arms could be exploited to imbue this compound with such bifunctional properties.
Interdisciplinary Research Opportunities for Enhanced Functionality and Commercial Viability
To accelerate the development and commercialization of materials like this compound, a multidisciplinary research approach is essential.
Computational Chemistry and Materials Science: The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, charge transport properties, and stability of new molecular designs before their synthesis. This synergy between theoretical prediction and experimental validation can significantly rationalize the material design process and reduce development time and cost.
Chemical Engineering and Process Chemistry: Collaboration with chemical engineers is crucial for developing scalable and cost-effective synthesis routes for these complex organic molecules. Process optimization and the use of green chemistry principles will be vital for the commercial viability of any new HTM.
Device Physics and Engineering: A close feedback loop between material scientists synthesizing new compounds and device physicists fabricating and characterizing them is necessary for rapid progress. Understanding how molecular structure translates to device performance is key to identifying the most promising research directions.
Encapsulation and Packaging Technologies: The long-term stability of devices is not solely dependent on the intrinsic stability of the materials but also on the effectiveness of the device encapsulation. Research into advanced packaging technologies that can protect the sensitive organic layers from environmental degradation is a critical area for interdisciplinary collaboration.
Q & A
Advanced Research Question
- Thin-film fabrication : Spin-coating or vacuum deposition to ensure uniform morphology. Solvent selection (e.g., chlorobenzene) impacts film quality .
- Device architecture : Layered structures (e.g., ITO/HTL/active layer/cathode) must minimize interfacial defects.
- Electrical characterization : Space-charge-limited current (SCLC) measurements to calculate hole mobility.
- Environmental controls : Inert atmosphere (N₂/Ar gloveboxes) to prevent oxidation during testing .
How should researchers address contradictory data in spectroscopic analysis, such as unresolved signals or missing peaks?
Advanced Research Question
- Signal overlap : Use deuterated solvents (e.g., DMSO-d₆) and higher-field NMR (≥500 MHz) to resolve aromatic proton splitting .
- Dynamic effects : Variable-temperature NMR to identify conformational exchange causing peak broadening.
- Complementary techniques : Pair NMR with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
What safety protocols and handling precautions are necessary when working with this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Waste disposal : Segregate halogenated waste and use approved disposal facilities to mitigate aquatic toxicity .
- Storage : Keep in airtight containers under inert gas (Ar/N₂) to prevent degradation .
What strategies can be employed to enhance the solubility and processability of this compound for thin-film applications?
Advanced Research Question
- Side-chain engineering : Introduce alkyl or alkoxy groups to improve solubility in non-polar solvents .
- Co-solvent systems : Blend with high-boiling-point solvents (e.g., 1,2-dichlorobenzene) to optimize film uniformity.
- Thermal annealing : Post-deposition heating (100–150°C) to enhance crystallinity and reduce defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
